1,2-Epoxyoctadecane

Description

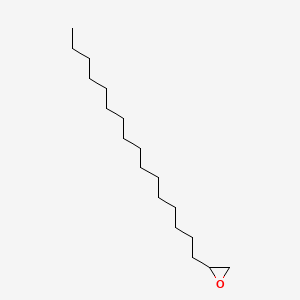

Structure

3D Structure

Properties

IUPAC Name |

2-hexadecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJWYMFTMJFGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Record name | 1,2-EPOXYOCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025246 | |

| Record name | 1,2-Epoxyoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxyoctadecane appears as white waxy or chunky solid. (NTP, 1992), White solid; mp = 26 deg C; [CAMEO] White solid; mp = 30-35 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-EPOXYOCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxyoctadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

279 °F at 0.5 mmHg (NTP, 1992) | |

| Record name | 1,2-EPOXYOCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYOCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.83 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,2-EPOXYOCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7390-81-0 | |

| Record name | 1,2-EPOXYOCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxyoctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7390-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxyoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007390810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxyoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYOCTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8GK4E0CVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

79 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYOCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,2-Epoxyoctadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxyoctadecane, a long-chain aliphatic epoxide, is a versatile chemical intermediate with significant potential in various fields, including the synthesis of surfactants, lubricants, and, most notably, as a key building block in the development of novel drug delivery systems. Its unique chemical properties, centered around the strained three-membered oxirane ring, allow for a wide range of chemical transformations, making it a valuable tool for organic chemists and drug development professionals. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, spectroscopic characterization, and safety considerations, with a focus on its application in the synthesis of functional molecules for the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a waxy solid at room temperature, characterized by a long C16 alkyl chain attached to an epoxide ring.[1] This long aliphatic chain imparts significant lipophilicity to the molecule, influencing its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | [1] |

| Molecular Weight | 268.49 g/mol | [1] |

| Appearance | White waxy or chunky solid | [1] |

| Melting Point | 26 °C (79 °F) | [1] |

| Boiling Point | 137 °C (279 °F) at 0.5 mmHg | [1] |

| Density | 0.83 g/cm³ at 20 °C (68 °F) | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 7390-81-0 | [1] |

| IUPAC Name | 2-hexadecyloxirane | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the epoxidation of its corresponding alkene, 1-octadecene. This reaction involves the addition of an oxygen atom across the double bond of the alkene, forming the epoxide ring. Two widely used methods for this transformation are epoxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and in-situ generation of dimethyldioxirane (DMDO) using Oxone®.

Epoxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This is a classic and reliable method for the synthesis of epoxides. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene.

Sources

An In-Depth Technical Guide to the Physical Properties of 1,2-Epoxyoctadecane for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 1,2-Epoxyoctadecane

This compound, a long-chain aliphatic epoxide, is a versatile chemical intermediate with significant applications in various fields, most notably in the synthesis of specialized lipids for drug delivery systems.[1][2] Its unique structure, featuring a reactive oxirane ring at one end of a saturated eighteen-carbon chain, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of the core physical properties of this compound, delves into the methodologies for their precise measurement, and explores its relevance in the pharmaceutical sciences. Understanding these fundamental characteristics is paramount for its effective utilization in research and development, particularly in the burgeoning field of lipid-based drug delivery.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

Caption: Molecular Structure of this compound.

Key Identifiers:

-

IUPAC Name: 2-Hexadecyloxirane

-

CAS Number: 7390-81-0

-

Molecular Formula: C₁₈H₃₆O

-

Synonyms: 1,2-Octadecylene Oxide, Hexadecyloxirane

Core Physical Properties at a Glance

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key physical constants, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 268.48 g/mol | [3][4][5] |

| Appearance | White waxy or chunky solid | [1][6] |

| Melting Point | 30-35 °C (86-95 °F) | [4][7] |

| Boiling Point | 146-148 °C at 1 mmHg | [4][7] |

| Density | 0.83 g/cm³ at 20 °C (68 °F) | [1][6] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [1][7] |

| Refractive Index | ~1.4500 (estimate) | [4] |

| Flash Point | 176 °C (348.8 °F) | [4][7] |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The accurate determination of physical properties is paramount for ensuring the quality and consistency of chemical substances. For a waxy solid like this compound, specific analytical techniques are employed to overcome challenges related to its physical state.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of waxy and polymeric materials. Unlike traditional capillary methods, DSC provides a complete thermal profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. This level of detail is critical for understanding the purity and crystalline nature of the material. For a waxy solid, which may melt over a range rather than at a sharp point, DSC offers superior accuracy and reproducibility.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature from 0 °C to 50 °C at a controlled rate of 5 °C/min under a nitrogen purge.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion.

Caption: Role of this compound in ionizable lipid synthesis for LNPs.

Conclusion

This compound is a chemically significant molecule with well-defined physical properties that are crucial for its application in advanced pharmaceutical technologies. A thorough understanding of its characteristics, determined through robust and appropriate analytical methodologies, is essential for researchers and drug development professionals. Its role as a key building block in the synthesis of ionizable lipids for LNP-based therapeutics underscores its importance in modern medicine. This guide provides the foundational knowledge required to confidently handle, characterize, and utilize this compound in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CAS. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxirane, hexadecyl-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of ionizable lipid synthesis. Retrieved from [Link]

-

Bio-Synthesis Inc. (2025, January 29). Lipids used for the formulation of lipid nanoparticles (LNPs). Retrieved from [Link]

- van der Meel, R., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Advanced Drug Delivery Reviews, 188, 114449.

Sources

An In-depth Technical Guide to the Structure Elucidation of 1,2-Epoxyoctadecane

Foreword for the Modern Researcher

The Analytical Challenge: Introducing 1,2-Epoxyoctadecane

This compound (also known as 2-hexadecyloxirane) is a molecule of significant interest as a chemical intermediate in the synthesis of surfactants, lubricants, and pharmaceuticals.[1][2] Its structure consists of a three-membered oxirane (epoxide) ring at one end of an eighteen-carbon saturated alkyl chain.[3] The core analytical challenge lies in definitively confirming the presence and, critically, the precise location of the epoxide ring along the C18 backbone. This guide presents an integrated strategy employing mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, supplemented by classical chemical methods, to achieve an irrefutable structural assignment.

Initial Assessment: Molecular Formula and Degree of Unsaturation via Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this task. For this compound, the expected molecular formula is C₁₈H₃₆O.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion. In positive ion mode, this will be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, capable of mass accuracy better than 5 ppm.

-

Data Analysis: Determine the accurate mass of the molecular ion and use formula prediction software to confirm the elemental composition.

The monoisotopic mass of C₁₈H₃₆O is 268.2766 g/mol .[5] The detection of an ion with a mass-to-charge ratio (m/z) corresponding to this value (or its adducts, e.g., [M+H]⁺ at 269.2839) provides strong evidence for the proposed molecular formula.[6]

From the formula C₁₈H₃₆O, we can calculate the Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 18 + 1 - (36/2) = 1

A DoU of 1 indicates the presence of either one double bond or one ring. This finding is consistent with the proposed epoxide structure.

Functional Group Identification: The Epoxide Signature in Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The epoxide ring, a strained three-membered ether, exhibits several characteristic absorption bands.[7]

The key diagnostic peaks for an epoxide are:

-

Asymmetric Ring Stretching (C-O-C): An intense band typically appearing between 950-810 cm⁻¹.[8]

-

Symmetric Ring Stretching ("Ring Breathing"): A band of variable intensity around 1280-1230 cm⁻¹.[8]

-

C-H Stretching of the Epoxide Ring: A weak to medium band often observed above 3000 cm⁻¹.

For this compound, the spectrum is dominated by the strong C-H stretching vibrations of the long alkyl chain (2925-2850 cm⁻¹). However, the presence of the characteristic epoxide ring bands in the fingerprint region is the crucial diagnostic feature.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Alkyl C-H Stretch | 2925, 2854 cm⁻¹ | Confirms the long aliphatic chain.[9] |

| Symmetric Ring Breathing | ~1260 cm⁻¹ | Evidence of the epoxide ring.[8] |

| Asymmetric C-O-C Stretch | ~915 cm⁻¹ | Strong, characteristic peak for a terminal epoxide.[10] |

| C-O Deformation | ~830 cm⁻¹ | Further confirmation of the oxirane ring.[8] |

The absence of a strong, broad absorption around 3200-3600 cm⁻¹ (O-H stretch) and a sharp, strong absorption around 1700 cm⁻¹ (C=O stretch) allows us to confidently rule out isomeric structures like hydroxy-octadecene or octadecanone.[11]

Definitive Connectivity: Unraveling the Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, allowing us to map the precise connectivity of atoms. A combination of ¹H, ¹³C, and 2D NMR experiments is required for unambiguous assignment.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, we expect to see distinct signals for the two carbons of the epoxide ring, which are shifted upfield compared to a typical ether due to ring strain.[11] The remaining 16 carbons of the long alkyl chain will produce a series of closely spaced signals.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C1 (-C H₂) | ~47.1 ppm | Epoxide carbon, shielded.[12] |

| C2 (-C H-) | ~52.4 ppm | Epoxide carbon, deshielded relative to C1.[12] |

| C3 (-C H₂-) | ~32.6 ppm | Methylene adjacent to the epoxide. |

| C4-C17 (-C H₂-) | ~29.7 - 22.7 ppm | Bulk methylene signals of the alkyl chain. |

| C18 (-C H₃) | ~14.1 ppm | Terminal methyl group. |

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information about the chemical environment and neighboring protons. The protons on the strained epoxide ring have characteristic chemical shifts, typically between 2.5 and 3.5 ppm.[12]

Caption: Integrated NMR workflow for structural confirmation.

Corroborative Evidence: GC-MS Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating volatile compounds and confirming their molecular weight and structure through fragmentation.[13]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like hexane or ethyl acetate. An analytical standard of octadecane can be used as an internal standard.[14]

-

GC Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).

-

Ionization and MS Analysis: Use standard Electron Ionization (EI) at 70 eV. The mass analyzer (typically a quadrupole) scans a relevant m/z range (e.g., 40-400 amu).

-

Data Analysis: Identify the retention time of the analyte. Analyze the corresponding mass spectrum for the molecular ion (if present) and characteristic fragment ions. Compare the spectrum to a database like NIST.[15]

Under EI conditions, terminal epoxides undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the oxirane ring).[16] For this compound, the primary fragmentation pathway involves the cleavage between C2 and C3.

Table 4: Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Significance |

| 268 | [C₁₈H₃₆O]⁺ | Molecular Ion (M⁺). Often weak or absent in EI. |

| 225 | [M - C₃H₇]⁺ | Loss of a propyl group from the chain. |

| 57 | [C₄H₉]⁺ | Common alkyl fragment. |

| 43 | [C₃H₇]⁺ or [CH₂CHO]⁺ | A key diagnostic ion resulting from α-cleavage. |

The presence of the m/z 43 fragment is highly indicative of a terminal epoxide structure.

Classical Validation: Structure Proof via Ring-Opening Reaction

A definitive, classical method to prove the 1,2-position of the epoxide is through a regioselective ring-opening reaction. Acid-catalyzed hydrolysis of an epoxide yields a 1,2-diol (a vicinal diol).[17]

Reaction: this compound + H₃O⁺ → Octadecane-1,2-diol

Protocol: Acid-Catalyzed Hydrolysis

-

Reaction: Dissolve this compound in a solvent like tetrahydrofuran (THF). Add a catalytic amount of dilute aqueous acid (e.g., 0.1 M H₂SO₄).

-

Workup: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS). Neutralize the acid, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

-

Analysis: Analyze the resulting product, octadecane-1,2-diol, by NMR and MS.

The Sₙ2-like attack of water occurs at the less-substituted carbon (C1), resulting in a specific diol.[18] Analysis of this product would show:

-

MS: A molecular ion corresponding to C₁₈H₃₈O₂, confirming the addition of water.

-

¹H NMR: The disappearance of the characteristic epoxide proton signals and the appearance of two new signals for protons on carbon atoms bearing hydroxyl groups (CH₂-OH and CH-OH), along with the OH proton signals themselves.

This chemical transformation and subsequent analysis of the known product provides unequivocal proof of the original epoxide's location.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a clear illustration of the power of a multi-faceted analytical approach. No single technique provides the complete picture, but together, they form a self-validating system. Mass spectrometry establishes the molecular formula, FTIR identifies the key functional group, and a suite of NMR experiments maps the atomic connectivity with precision. Finally, GC-MS fragmentation and classical chemical derivatization provide robust, corroborating evidence that locks in the final structure. This integrated workflow ensures the highest degree of scientific integrity and confidence in the final structural assignment, a necessity for any advanced research or development endeavor.

References

- Harvey, D. J. (1987). Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters. PubMed.

- Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online.

- McHugh, D., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PubMed.

- Oregon State University. (2020). CH 336: Epoxide Spectroscopy. Oregon State University.

- Iruin, J. J., et al. (n.d.). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. CORE.

- Tumlinson, J. H., Heath, R. R., & Doolittle, R. E. (1974). Application of chemical ionization mass spectrometry of epoxides to the determination of olefin position in aliphatic chains. Analytical Chemistry.

- Wiley-VCH GmbH. (2025). This compound. SpectraBase.

- ChemRxiv. (n.d.). Photochemical epoxidation for the mass spectrometric elucidation of lipid structures. ChemRxiv.

- ResearchGate. (n.d.). FTIR spectra of epoxy and cured epoxy. ResearchGate.

- ResearchGate. (n.d.). FTIR spectrum of the epoxide. ResearchGate.

- Hrbek, J., et al. (2021). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI.

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2-Epoxydecane. BenchChem.

- PubChem. (2025). This compound. PubChem.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 1,2-Epoxydecane. BenchChem.

- Fisher Scientific. (n.d.). This compound, tech. 85%. Fisher Scientific.

- Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- PubChemLite. (n.d.). This compound (C18H36O). PubChemLite.

- ChemicalBook. (n.d.). 1,2-Epoxyoctane(2984-50-1) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 1,2-Epoxyoctane(2984-50-1) 13C NMR spectrum. ChemicalBook.

- ChemScene. (n.d.). This compound. ChemScene.

- NIST. (n.d.). Oxirane, hexadecyl-. NIST WebBook.

- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps.

- SpectraBase. (n.d.). 1,2-Epoxytetradecane - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- PubChem. (n.d.). 1,2-Epoxytetradecane. PubChem.

- The Good Scents Company. (n.d.). This compound. The Good Scents Company.

- CAS Common Chemistry. (n.d.). This compound. CAS.

- Parchem. (n.d.). This compound (Cas 7390-81-0). Parchem.

- Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition.

- Echemi. (2025). Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Echemi.

- Sigma-Aldrich. (n.d.). Octadecane analytical standard. Sigma-Aldrich.

- arXiv. (n.d.). FTIR and GCMS analysis of epoxy resin decomposition products feeding. arXiv.

- ChemicalBook. (n.d.). 1,2-Epoxyhexane(1436-34-6) 1H NMR spectrum. ChemicalBook.

- PubChem. (n.d.). 1,2-Epoxyhexadecane. PubChem.

Sources

- 1. This compound, tech. 85% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. parchem.com [parchem.com]

- 3. This compound | C18H36O | CID 23872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. PubChemLite - this compound (C18H36O) [pubchemlite.lcsb.uni.lu]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Octadecane analyticalstandard 593-45-3 [sigmaaldrich.com]

- 15. Oxirane, hexadecyl- [webbook.nist.gov]

- 16. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Comprehensive Spectroscopic Guide to 1,2-Epoxyoctadecane for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-epoxyoctadecane (also known as 1,2-octadecylene oxide or hexadecyloxirane), a long-chain terminal epoxide. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Understanding these spectroscopic signatures is paramount for unambiguous identification, purity assessment, and elucidation of its role in various chemical and biological processes.

Introduction to this compound and its Spectroscopic Characterization

This compound is an organic compound featuring a sixteen-carbon aliphatic chain attached to a terminal epoxide ring.[1] Its chemical formula is C₁₈H₃₆O, and it has a molecular weight of approximately 268.48 g/mol .[2] The presence of the strained three-membered oxirane ring makes it a reactive intermediate, susceptible to ring-opening reactions with various nucleophiles. This reactivity is of significant interest in synthetic organic chemistry and is relevant to its potential biological activities and metabolic pathways.

Accurate spectroscopic characterization is the cornerstone of modern chemical analysis. For a molecule like this compound, each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, aiding in structural confirmation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the epoxide ring and the long aliphatic chain. The protons on the three-membered epoxide ring are diastereotopic and typically resonate in the upfield region of the spectrum, generally between 2.5 and 3.5 ppm, due to the ring strain.[3] The long methylene (-CH₂-) chain produces a large, complex signal in the aliphatic region, typically around 1.2-1.6 ppm. The terminal methyl (-CH₃) group of the hexadecyl chain will appear as a triplet at approximately 0.88 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.90 | m | 1H | H on C2 |

| ~2.75 | m | 1H | H on C1 |

| ~2.48 | m | 1H | H on C1 |

| ~1.50 | m | 2H | -CH₂- adjacent to epoxide |

| ~1.25 | br s | 28H | -(CH₂)₁₄- |

| ~0.88 | t | 3H | -CH₃ |

Predicted data is based on the analysis of homologous 1,2-epoxyalkanes and general principles of NMR spectroscopy.[3]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the epoxide ring are also shifted to a characteristic region, typically between 40 and 60 ppm.[3] The carbons of the long alkyl chain will produce a series of signals in the aliphatic region (approximately 14-32 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~52.4 | C2 (CH) |

| ~47.1 | C1 (CH₂) |

| ~31.9 | -CH₂- adjacent to epoxide |

| ~29.7 - ~29.3 | -(CH₂)₁₃- |

| ~26.0 | -CH₂- |

| ~22.7 | -CH₂- |

| ~14.1 | -CH₃ |

Predicted data is based on the analysis of homologous 1,2-epoxyalkanes and general principles of NMR spectroscopy.[4]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a robust method for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Data Acquisition

Caption: A streamlined workflow for acquiring and processing NMR spectra of this compound.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for nonpolar to moderately polar organic compounds and its residual proton signal does not interfere with the key signals of this compound.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the C-H bonds of the long alkyl chain and the characteristic vibrations of the epoxide ring.

The most prominent features will be the strong C-H stretching vibrations of the methylene and methyl groups in the 2850-2960 cm⁻¹ region. The presence of the epoxide ring is confirmed by several characteristic absorptions: the asymmetric C-O-C stretching vibration, which typically appears as a strong band around 830-950 cm⁻¹, and the symmetric C-O-C stretching (ring breathing) vibration, which is usually found in the 1230-1280 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2965 | Strong | Asymmetric C-H stretch (-CH₃) |

| 2915-2925 | Strong | Asymmetric C-H stretch (-CH₂) |

| 2845-2855 | Strong | Symmetric C-H stretch (-CH₂) |

| 1460-1470 | Medium | C-H bend (scissoring) (-CH₂) |

| ~1250 | Medium | Epoxide symmetric ring stretch |

| ~840 | Strong | Epoxide asymmetric ring stretch |

| ~720 | Medium | C-H rock (-CH₂)n, n≥4 |

Data is based on general IR correlation tables and data for similar long-chain aliphatic compounds.[5]

Experimental Protocol for FTIR Spectroscopy

Given that this compound is a waxy solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a highly suitable and convenient method for obtaining its IR spectrum.

Workflow for ATR-FTIR Analysis

Sources

Foreword: The Strategic Importance of 1,2-Epoxyoctadecane

An In-depth Technical Guide to the Synthesis of 1,2-Epoxyoctadecane

This compound (also known as 2-hexadecyloxirane) is a long-chain aliphatic epoxide, a molecule of significant interest across diverse scientific and industrial domains.[1][2] With the molecular formula C₁₈H₃₆O, this compound serves as a critical building block and intermediate.[1][3] Its high reactivity, stemming from the strained three-membered oxirane ring, allows for a variety of ring-opening reactions, making it a versatile precursor for synthesizing surfactants, lubricants, plasticizers, and stabilizers.[2][4][5] In the pharmaceutical and agrochemical sectors, it is utilized in the synthesis of complex organic molecules.[4][6] This guide provides an in-depth exploration of the primary synthetic routes to this compound, grounded in mechanistic principles and validated experimental protocols, designed for researchers and development professionals.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is paramount for designing its synthesis and purification. This compound is typically a white, waxy solid at room temperature.[1][4][7]

| Property | Value | Source |

| CAS Number | 7390-81-0 | [1][6] |

| Molecular Weight | 268.48 g/mol | [3][8][9] |

| Melting Point | ~26°C (79°F) | [1][8] |

| Boiling Point | 137°C (279°F) at 0.5 mmHg | [1][8] |

| Density | 0.83 g/cm³ at 20°C (68°F) | [1][8] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][6][8] |

Crucially, epoxides like this compound are sensitive to moisture and incompatible with strong acids, caustics, and peroxides, which can catalyze violent polymerization or ring-opening hydrolysis.[1][8] This reactivity informs the choice of anhydrous conditions for many of the synthetic protocols described herein.

Part 1: The Cornerstone of Synthesis - Direct Epoxidation of 1-Octadecene

The most direct and widely employed strategy for synthesizing this compound is the epoxidation of its corresponding alkene, 1-octadecene. This process involves the addition of a single oxygen atom across the double bond of the alkene to form the oxirane ring.

Methodology A: Peroxy Acid-Mediated Epoxidation

This classical approach is highly reliable for laboratory-scale synthesis due to its predictable mechanism and generally high yields. The reaction is typically performed with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Causality and Mechanism: The reaction proceeds via a concerted mechanism often referred to as the "Prilezhaev reaction" or "Butterfly Mechanism".[10][11] The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic π-bond of the alkene.[12] The entire process—breakage of the O-O bond, formation of the two new C-O bonds, and transfer of a proton—occurs in a single, cyclic transition state.[11][13] This concerted nature dictates a syn-addition, where the oxygen atom adds to one face of the double bond.

Caption: The concerted "Butterfly" mechanism for peroxy acid epoxidation.

Experimental Protocol: Synthesis via m-CPBA

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-octadecene (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or chloroform. The choice of a non-aqueous, aprotic solvent is critical to prevent the acid-catalyzed hydrolysis of the resulting epoxide into the corresponding 1,2-diol.[12]

-

Reaction: Cool the solution to 0°C in an ice bath. Add m-CPBA (typically ~77% purity, 1.1-1.2 eq) portion-wise over 15-20 minutes. Allowing the reaction to proceed at a low temperature helps to control the exothermic reaction and minimize side reactions.

-

Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).

-

Work-up:

-

Quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) and stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.[8]

Methodology B: Catalytic Epoxidation

For larger-scale and industrial applications, catalytic methods are preferred as they align with the principles of green chemistry. These systems utilize a catalytic amount of a transition metal complex and a stoichiometric, less hazardous oxidant like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂).

Causality and Rationale: The core principle is the in situ formation of a highly reactive metal-oxo or metal-peroxo species that acts as the oxygen-transfer agent. This approach avoids the use of potentially explosive peroxy acids and reduces waste by regenerating the catalyst. Heterogeneous catalysts, such as molybdenum complexes supported on polymers, are particularly advantageous as they can be easily recovered and recycled.[14][15]

| Catalyst System | Oxidant | Solvent | Key Advantages |

| Molybdenum(VI) on Polybenzimidazole | TBHP | Solvent-free | Heterogeneous, recyclable, environmentally friendlier oxidant.[14][15] |

| Manganese(II) Complexes | Peracetic Acid | Acetonitrile/Water | High efficiency for terminal alkenes at room temperature.[16] |

| Titanium Silicalite (TS-1) | H₂O₂ | Methanol | Utilizes a clean oxidant (H₂O₂), byproduct is water. |

Experimental Workflow: Catalytic Epoxidation

Caption: Generalized workflow for heterogeneous catalytic epoxidation.

Part 2: Alternative Pathway - Halohydrin Formation and Ring Closure

An alternative two-step method involves the formation of a halohydrin intermediate, followed by an intramolecular cyclization.

Causality and Mechanism:

-

Halohydrin Formation: 1-Octadecene is treated with a halogen (e.g., Br₂ or Cl₂) in the presence of water. Water acts as a nucleophile, attacking the cyclic halonium ion intermediate. This results in the anti-addition of -X and -OH across the double bond.

-

Epoxide Formation: The resulting halohydrin is treated with a strong base (e.g., NaOH). The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the adjacent halide via an intramolecular Sₙ2 reaction to form the epoxide ring.[10][13]

Caption: Two-step synthesis of epoxides via a halohydrin intermediate.

This method is robust but involves multiple steps and the use of corrosive halogens, making direct oxidation the more common choice.

Conclusion and Outlook

The synthesis of this compound is most efficiently achieved through the direct epoxidation of 1-octadecene. For laboratory-scale research requiring high purity, the peroxy acid method with m-CPBA remains a gold standard due to its reliability and well-understood mechanism. For industrial-scale production, the field has decisively shifted towards catalytic systems employing heterogeneous catalysts and safer oxidants like TBHP or H₂O₂. These methods offer significant advantages in terms of safety, cost-effectiveness, and environmental impact. The choice of synthetic route should therefore be guided by the specific requirements of scale, cost, safety, and sustainability.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Carvalho, N. M. F., et al. (2024). Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology. Reaction Chemistry & Engineering. Retrieved from [Link]

-

Bach, R. D., Canepa, C., Winter, J. E., & Blanchette, P. E. (1997). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C18H36O). Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Leah4sci. (2015, March 29). Epoxidation of Alkenes with Peroxyacids. YouTube. Retrieved from [Link]

-

Ho, K. P., et al. (2008). A Simple and Effective Catalytic System for Epoxidation of Aliphatic Terminal Alkenes with Manganese(II) as the Catalyst. Wiley-VCH. Retrieved from [Link]

-

Chemistry LibreTexts. (2017). 9.31: 9-8 Oxacyclopropane (Epoxide) Synthesis- Epoxidation by Peroxycarboxylic Acids. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes. YouTube. Retrieved from [Link]

-

ResearchGate. (2024). Catalytic Epoxidation Reaction. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). OCTADECENE. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Australian Government Department of Health. (2015). Long-chain alkyl oxiranes: Human health tier II assessment. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [2.2]paracyclophane. Retrieved from [Link]

-

US EPA. (n.d.). Oxirane, 2-hexadecyl-. Substance Registry Services. Retrieved from [Link]

Sources

- 1. This compound | C18H36O | CID 23872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 7390-81-0 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, tech. 85% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound, 7390-81-0 [thegoodscentscompany.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. application.wiley-vch.de [application.wiley-vch.de]

1,2-Epoxyoctadecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 1,2-epoxyoctadecane, a pivotal long-chain epoxide. Moving beyond a simple recitation of its molecular weight, this document delves into its fundamental physicochemical properties, reactivity, synthesis, analytical characterization, and applications, with a particular focus on its emerging role in pharmaceutical sciences. The information presented herein is curated to empower researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Section 1: Core Molecular and Physical Characteristics

This compound is a long-chain aliphatic epoxide that presents as a white, waxy solid at room temperature.[1][2] Its core identity is defined by a C18 hydrocarbon chain with a terminal epoxide ring. This seemingly simple structure belies a reactivity profile that makes it a valuable intermediate in organic synthesis.

Molecular Identity and Weight

The cornerstone of any chemical entity's characterization is its molecular formula and weight. For this compound, these are:

-

Exact Mass: 268.276615768 Da[1]

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

A comprehensive list of identifiers for this compound is provided in the table below for unambiguous referencing in research and procurement.

| Identifier | Value | Source |

| CAS Number | 7390-81-0 | [1][2][6] |

| IUPAC Name | 2-hexadecyloxirane | [1][2] |

| Synonyms | 1,2-Octadecylene Oxide, Hexadecyloxirane | [1][7][8] |

| EC Number | 230-977-0 | [1][2] |

| PubChem CID | 23872 | [1] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | White waxy or chunky solid | [1][2] |

| Boiling Point | 137 °C at 0.5 mmHg | [1][2] |

| Melting Point | 26 °C | [1][2] |

| Density | 0.83 g/cm³ at 20 °C | [1][2] |

| Solubility | Insoluble in water; soluble in acetone | [1][9] |

| Flash Point | > 110 °C | [10] |

The low melting point indicates that this compound can exist as a liquid under slightly elevated temperatures, which can be advantageous for certain reaction setups. Its insolubility in water and solubility in organic solvents like acetone are typical for long-chain hydrocarbons and are important considerations for reaction and purification protocols.[1][9]

Section 2: Synthesis and Reactivity

The synthetic utility of this compound stems from the high reactivity of the epoxide ring. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of functionalized C18 compounds.

General Synthesis Pathway

The epoxidation of the corresponding terminal alkene, 1-octadecene, is the most common route for the synthesis of this compound. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic oxidation processes.

The choice of epoxidation agent and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of diol byproducts through premature epoxide ring-opening.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms in the epoxide ring.[1] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions can be catalyzed by both acids and bases.

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile typically attacks the less substituted carbon atom.

-

Base-Catalyzed Ring Opening: Strong nucleophiles can directly attack one of the epoxide carbons, leading to ring-opening.

This reactivity makes this compound a versatile building block for introducing a C18 chain with a hydroxyl group at the 2-position and another functional group at the 1-position. It is incompatible with strong acids, caustics, and peroxides.[1][9]

Section 3: Applications in Research and Drug Development

The unique combination of a long lipophilic chain and a reactive functional group makes this compound a valuable intermediate in several fields.

Industrial Applications

Industrially, this compound finds use in the production of surfactants, plasticizers, and as a stabilizer for polymers. Its long alkyl chain imparts desirable hydrophobic properties to the final products. It is also utilized in the agrochemical and dyestuff industries.[5]

Pharmaceutical and Drug Development Applications

In the realm of drug development, long-chain epoxides are gaining attention as intermediates for the synthesis of complex lipids and bioactive molecules. One promising application is in the construction of ionizable lipids for lipid nanoparticle (LNP)-based drug delivery systems.[11] These LNPs are crucial for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines and siRNA drugs.

The reaction of this compound with an appropriate amine can generate a lipid with a tertiary amine headgroup, which is a key component of many ionizable lipids. The long C18 tail contributes to the overall lipophilicity of the lipid, facilitating its self-assembly into nanoparticles and its interaction with cell membranes.

Section 4: Analytical Characterization

The purity and structural integrity of this compound are paramount for its successful application. A combination of analytical techniques is employed for its comprehensive characterization.

Chromatographic and Spectroscopic Methods

| Analytical Technique | Purpose | Key Observations |

| Gas Chromatography (GC) | Purity assessment and quantification | A single major peak indicates high purity.[12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Characteristic signals for the epoxide protons and the long alkyl chain. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | The molecular ion peak confirms the molecular weight.[12] |

| Infrared (IR) Spectroscopy | Functional group identification | A characteristic band for the C-O-C stretch of the epoxide ring.[1] |

Experimental Protocol: Purity Determination by Gas Chromatography

This protocol outlines a standard method for determining the purity of a this compound sample using gas chromatography with a flame ionization detector (FID).

Objective: To assess the purity of a this compound sample.

Materials and Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for nonpolar compounds (e.g., DB-5 or equivalent)

-

Helium (carrier gas)

-

This compound sample

-

High-purity solvent (e.g., acetone or dichloromethane)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL solution.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

Carrier Gas Flow Rate: 1 mL/min

-

Injection Volume: 1 µL

-

-

Analysis: Inject the prepared sample into the GC and record the chromatogram.

-

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Section 5: Safety and Handling

As a reactive chemical, proper handling and storage of this compound are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Handling: Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[13] Use in a well-ventilated area.[13]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[13] Keep away from heat and sources of ignition.[14] It is sensitive to moisture.[1][9]

-

Spill Response: In case of a small spill, dampen the solid material with acetone and transfer it to a suitable container.[1][9]

-

First Aid:

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[13][14][15]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

The Good Scents Company. This compound. [Link]

-

Capot Chemical. material safety data sheet. [Link]

-

PubChem. 1,2-Epoxyhexadecane. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Oxirane, hexadecyl-. NIST Chemistry WebBook. [Link]

-

CAS. This compound. Common Chemistry. [Link]

Sources

- 1. This compound | C18H36O | CID 23872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. scbt.com [scbt.com]

- 4. testing.chemscene.com [testing.chemscene.com]

- 5. This compound, tech. 85% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound | 7390-81-0 [amp.chemicalbook.com]

- 7. This compound | 7390-81-0 | TCI AMERICA [tcichemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound, 7390-81-0 [thegoodscentscompany.com]

- 11. This compound, 7390-81-0 | BroadPharm [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

Methodological & Application

Application Notes and Protocols for Ring-Opening Reactions of 1,2-Epoxyoctadecane

Introduction: The Versatility of a Long-Chain Epoxide

1,2-Epoxyoctadecane is a long-chain terminal epoxide that serves as a pivotal building block in synthetic organic chemistry. Its 18-carbon aliphatic chain imparts significant lipophilicity, while the strained three-membered oxirane ring provides a site of high reactivity for nucleophilic attack. This duality makes this compound and its derivatives valuable intermediates in the synthesis of specialty chemicals, with notable applications in the pharmaceutical and drug development sectors. The ring-opening of this epoxide provides a straightforward route to bifunctional long-chain molecules, such as 1,2-diols and β-amino alcohols, whose amphiphilic nature is advantageous for drug delivery systems, including the formation of lipid nanoparticles (LNPs) and the enhancement of drug formulation stability.[1][2][3]

This guide provides a comprehensive overview of the core principles governing the ring-opening reactions of this compound, complete with detailed experimental protocols for key transformations and insights into the practical applications of the resulting products for researchers, scientists, and drug development professionals.

Core Principles of Epoxide Ring-Opening

The reactivity of the epoxide ring is primarily due to its significant ring strain, which is relieved upon nucleophilic attack.[4] The reaction mechanism, and consequently the regioselectivity of the ring-opening, is highly dependent on the reaction conditions, specifically whether the reaction is conducted in the presence of an acid or a strong nucleophile (basic/neutral conditions).

Mechanism under Nucleophilic/Basic Conditions

Under basic or neutral conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack follows a classic SN2 mechanism, characterized by a backside attack that leads to an inversion of stereochemistry at the site of attack. For a terminal, unsymmetrical epoxide like this compound, the nucleophile will preferentially attack the less sterically hindered carbon atom (C1). This is due to the lower steric hindrance at the primary carbon compared to the secondary carbon. The reaction proceeds through a transition state where the nucleophile is forming a bond with the carbon atom as the carbon-oxygen bond is breaking. The resulting product is the 1-substituted-2-hydroxyoctadecane.

Mechanism under Acidic Conditions

In the presence of an acid, the oxygen atom of the epoxide is first protonated, making it a much better leaving group. This protonation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack is more complex and exhibits characteristics of both SN1 and SN2 pathways. While the attack still occurs from the backside (an SN2-like feature), there is significant development of positive charge on the carbon atoms in the transition state. This positive charge is better stabilized on the more substituted carbon atom (C2). Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (C2), leading to the formation of the 2-substituted-1-hydroxyoctadecane.

Diagram of Reaction Mechanisms

Caption: Regioselectivity in the ring-opening of this compound.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physical properties and safety considerations of this compound is crucial for its effective and safe use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | [5][6][7][8] |

| Molecular Weight | 268.48 g/mol | [5][6][7][8] |

| Appearance | White waxy solid | [5] |

| Melting Point | 30-35 °C | [9] |

| Boiling Point | 146-148 °C at 1 mmHg | [9] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as acetone, ethanol, dichloromethane, and THF. | [5][10] |

| Stability | Sensitive to moisture. May polymerize in the presence of acids, caustics, or upon heating. | [5] |

Safety and Handling: this compound is a local irritant and may cause skin and serious eye irritation.[5] It is also moisture-sensitive and can react violently with strong acids, bases, and peroxides.[5] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound under freezer conditions, away from incompatible materials.[5] In case of a spill, remove all ignition sources, dampen the solid material with acetone, and transfer it to a suitable container for disposal.[5]

Experimental Protocols

The following protocols are provided as a guide for the ring-opening of this compound with common nucleophiles. Optimization of reaction conditions may be necessary depending on the specific substrate and desired purity of the product.

Sources

- 1. Long-chain lipids facilitate insertion of large nanoparticles into membranes of small unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C18H36O | CID 23872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 7390-81-0 [thegoodscentscompany.com]

- 7. Oxirane, hexadecyl- [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. This compound, tech. 85% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of 1,2-Epoxyoctadecane in Advanced Lipid Synthesis

Introduction: The Versatility of a Long-Chain Epoxide Synthon

In the landscape of lipid chemistry and drug development, the strategic selection of foundational building blocks is paramount. 1,2-Epoxyoctadecane, a terminal epoxide with an 18-carbon aliphatic chain, has emerged as a critical synthon for the construction of complex and functional lipids.[1][2] Its utility stems from the inherent reactivity of the strained three-membered oxirane ring, which allows for precise and regioselective introduction of various functional headgroups via nucleophilic ring-opening reactions.[3][4]

This guide provides an in-depth exploration of this compound's application in lipid synthesis. We will move beyond simple procedural descriptions to elucidate the underlying chemical principles, empowering researchers to not only replicate but also innovate. The protocols detailed herein are designed for the synthesis of high-value lipids, such as multi-tail ionizable lipids crucial for lipid nanoparticle (LNP) drug delivery systems and precursors for bioactive phospholipids like phosphatidic acids.[5][6][7]

Physicochemical Profile: this compound

A thorough understanding of the reagent's properties is the foundation of successful synthesis.

| Property | Value | Source |

| IUPAC Name | 2-hexadecyloxirane | [2] |

| CAS Number | 7390-81-0 | [2] |

| Molecular Formula | C₁₈H₃₆O | [2][8] |

| Molecular Weight | 268.48 g/mol | [8] |

| Appearance | White waxy solid (estimated) | [9] |

| Reactivity Profile | Highly reactive; sensitive to moisture. Incompatible with strong acids, caustics, and peroxides. Can polymerize when heated or in the presence of catalysts.[2] |

Core Mechanism: The Epoxide Ring-Opening Reaction

The synthetic utility of this compound is dominated by the ring-opening of its epoxide moiety. This reaction can be effectively controlled under either base-catalyzed or acid-catalyzed conditions, each offering distinct mechanistic pathways and regiochemical outcomes. The high ring strain of the epoxide makes it susceptible to nucleophilic attack under conditions much milder than those required for opening acyclic ethers.[3][4]

A. Base-Catalyzed Ring-Opening (Sɴ2 Mechanism)

In the presence of a strong nucleophile and basic conditions, the reaction proceeds via a classic Sɴ2 mechanism.[4][10] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted primary carbon (C1), resulting in a highly regioselective synthesis.[4][10] This pathway is fundamental for synthesizing lipids where a specific linkage at the terminal position is desired.

B. Acid-Catalyzed Ring-Opening (Sɴ1/Sɴ2 Hybrid Character)

Under acidic conditions, the epoxide oxygen is first protonated, transforming it into a much better leaving group.[3][11] This activation makes the epoxide susceptible to attack by even weak nucleophiles. The subsequent nucleophilic attack has characteristics of both Sɴ1 and Sɴ2 reactions.[3][4] While the attack still occurs from the backside (an Sɴ2 feature), the positive charge on the protonated intermediate is better stabilized at the more substituted secondary carbon (C2). For terminal epoxides like this compound, attack still predominantly occurs at the less hindered primary carbon, but the potential for forming the alternate regioisomer is higher than in the base-catalyzed route.[4]

Caption: Fig 1. Ring-Opening Mechanisms of this compound

Application I: Synthesis of Multi-Tail Ionizable Lipids for LNP Delivery

Ionizable lipids are the cornerstone of modern LNP technology for the delivery of RNA therapeutics. Their defining feature is a polyamine headgroup that is neutral at physiological pH but becomes protonated in the acidic environment of the endosome, facilitating cargo release. This compound is an ideal building block for the hydrophobic tails of these lipids. A robust method involves the catalyst-free, high-temperature polyalkylation of a primary amine with the epoxide.[7][12]

Caption: Fig 2. Workflow for Ionizable Lipid Synthesis

Protocol 1: Synthesis of a Tetra-Alkyl Ionizable Lipid

This protocol details the synthesis of a representative ionizable lipid via the reaction of a primary diamine with four equivalents of this compound. The high temperature drives the reaction to completion without a catalyst, a significant advantage for purity and process scalability.[7]

Materials:

-

This compound (4.4 eq.)

-

(Amino-functionalized core, e.g., a primary diamine) (1.0 eq.)

-

High-boiling point solvent (e.g., Diphenyl ether, optional)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the primary diamine (1.0 eq.) and this compound (4.4 eq.). If using a solvent, add it at this stage.

-

Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Heating: Heat the reaction mixture to 150°C with vigorous stirring. Causality Note: The high temperature provides the activation energy for the nucleophilic attack of the amine on the epoxide ring, bypassing the need for a catalyst and accelerating the reaction, which might otherwise take days.[7]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

-

Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This removes any unreacted starting materials and polar byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure multi-tail ionizable lipid.

Application II: Synthesis of Phosphatidic Acid Precursors

Phosphatidic acids are not only key intermediates in glycerophospholipid biosynthesis but are also vital signaling molecules.[6] A highly efficient synthetic strategy involves the regioselective ring-opening of a terminal epoxide with a phosphate nucleophile. This approach, particularly when catalyzed, avoids the use of complex protecting group strategies and prevents acyl migration, a common challenge in lipid synthesis.[6]

Caption: Fig 3. Workflow for Phosphatidic Acid Precursor Synthesis

Protocol 2: Cobalt-Catalyzed Synthesis of a Phosphatidic Acid Precursor

This protocol uses a Co(III)-salen complex to catalyze the efficient and regioselective ring-opening of this compound with dibenzyl phosphate. The benzyl protecting groups on the phosphate can be easily removed in a subsequent step to yield the final phosphatidic acid.

Materials:

-

This compound (1.0 eq.)

-

Dibenzyl phosphate (1.2 eq.)

-